Cas no 1340539-10-7 (ethyl 3-amino-5-(methoxymethyl)benzoate)
ethyl 3-amino-5-(methoxymethyl)benzoate Chemical and Physical Properties
Names and Identifiers
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- ethyl 3-amino-5-(methoxymethyl)benzoate
- Benzoic acid, 3-amino-5-(methoxymethyl)-, ethyl ester
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- MDL: MFCD17276549
- Inchi: 1S/C11H15NO3/c1-3-15-11(13)9-4-8(7-14-2)5-10(12)6-9/h4-6H,3,7,12H2,1-2H3
- InChI Key: FCBNFOUDNNWWME-UHFFFAOYSA-N
- SMILES: C(OCC)(=O)C1=CC(COC)=CC(N)=C1
Computed Properties
- Exact Mass: 209.105
- Monoisotopic Mass: 209.105
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 208
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 61.6A^2
ethyl 3-amino-5-(methoxymethyl)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B438030-10mg |
ethyl 3-amino-5-(methoxymethyl)benzoate |
1340539-10-7 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B438030-50mg |
ethyl 3-amino-5-(methoxymethyl)benzoate |
1340539-10-7 | 50mg |
$ 210.00 | 2022-06-07 | ||
| TRC | B438030-100mg |
ethyl 3-amino-5-(methoxymethyl)benzoate |
1340539-10-7 | 100mg |
$ 295.00 | 2022-06-07 | ||
| Enamine | EN300-211590-0.05g |
ethyl 3-amino-5-(methoxymethyl)benzoate |
1340539-10-7 | 95% | 0.05g |
$182.0 | 2023-11-13 | |
| Enamine | EN300-211590-0.1g |
ethyl 3-amino-5-(methoxymethyl)benzoate |
1340539-10-7 | 95% | 0.1g |
$272.0 | 2023-11-13 | |
| Enamine | EN300-211590-0.25g |
ethyl 3-amino-5-(methoxymethyl)benzoate |
1340539-10-7 | 95% | 0.25g |
$389.0 | 2023-11-13 | |
| Enamine | EN300-211590-0.5g |
ethyl 3-amino-5-(methoxymethyl)benzoate |
1340539-10-7 | 95% | 0.5g |
$613.0 | 2023-11-13 | |
| Enamine | EN300-211590-1.0g |
ethyl 3-amino-5-(methoxymethyl)benzoate |
1340539-10-7 | 95% | 1g |
$785.0 | 2023-05-31 | |
| Enamine | EN300-211590-2.5g |
ethyl 3-amino-5-(methoxymethyl)benzoate |
1340539-10-7 | 95% | 2.5g |
$1539.0 | 2023-11-13 | |
| Enamine | EN300-211590-5.0g |
ethyl 3-amino-5-(methoxymethyl)benzoate |
1340539-10-7 | 95% | 5g |
$2277.0 | 2023-05-31 |
ethyl 3-amino-5-(methoxymethyl)benzoate Related Literature
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1. Estimation of hydrogen sulfide from crude petroleum: a unique invention using a simple chemosensor†Shampa Kundu,Prithidipa Sahoo New J. Chem., 2019,43, 12369-12374
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on ethyl 3-amino-5-(methoxymethyl)benzoate
Ethyl 3-Amino-5-(Methoxymethyl)Benzoate: A Comprehensive Overview
Ethyl 3-amino-5-(methoxymethyl)benzoate, with the CAS number 1340539-10-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This benzoate derivative has garnered attention due to its unique structural features and potential applications in drug development and material science. The molecule consists of a benzoate backbone with an ethyl ester group, an amino substituent at the 3-position, and a methoxymethyl group at the 5-position. These functional groups contribute to its diverse chemical properties and reactivity.
The synthesis of ethyl 3-amino-5-(methoxymethyl)benzoate involves a series of well-established organic reactions, including nucleophilic substitution, esterification, and protection/deprotection strategies. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound. For instance, researchers have explored the use of transition metal catalysts to facilitate the formation of the methoxymethyl group, which is critical for the compound's stability and bioavailability.
One of the most promising applications of ethyl 3-amino-5-(methoxymethyl)benzoate lies in its potential as a precursor for bioactive molecules. The amino group at the 3-position can serve as a site for further functionalization, enabling the creation of derivatives with enhanced pharmacokinetic properties. Recent studies have demonstrated that this compound can be converted into potent inhibitors of key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase and β-secretase. These findings underscore its role in drug discovery pipelines targeting Alzheimer's disease and related conditions.
In addition to its therapeutic potential, ethyl 3-amino-5-(methoxymethyl)benzoate has shown promise in materials science. The methoxymethyl group imparts flexibility to the molecule, making it suitable for use in polymer synthesis and as a building block for advanced materials. Researchers have investigated its incorporation into polymeric networks, where it enhances mechanical properties and thermal stability. This dual functionality—combining biomedical and materials applications—positions ethyl 3-amino-5-(methoxymethyl)benzoate as a versatile compound with broad utility across multiple disciplines.
From a structural perspective, ethyl 3-amino-5-(methoxymethyl)benzoate exhibits interesting electronic properties due to the conjugation between the aromatic ring and the ester group. This conjugation influences its absorption spectrum, making it a candidate for use in optoelectronic devices. Recent computational studies have revealed that modifying the substituents on the benzene ring can further tune these electronic properties, opening new avenues for its application in light-emitting diodes (LEDs) and photovoltaic cells.
The stability and reactivity of ethyl 3-amino-5-(methoxymethyl)benzoate under various conditions have also been extensively studied. For example, under acidic or basic conditions, the compound undergoes selective hydrolysis or nucleophilic attack, respectively. These reactions are not only fundamental to understanding its chemical behavior but also critical for optimizing its synthesis and application processes.
In conclusion, ethyl 3-amino-5-(methoxymethyl)benzoate (CAS No. 1340539-10-7) is a multifaceted compound with significant potential across diverse fields. Its unique structure enables versatile chemical transformations, making it an invaluable tool in drug discovery, materials science, and optoelectronics. As research continues to uncover new applications and improve synthetic methodologies, this compound is poised to play an increasingly important role in both academic and industrial settings.
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